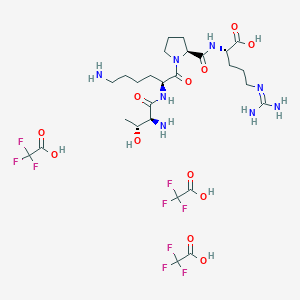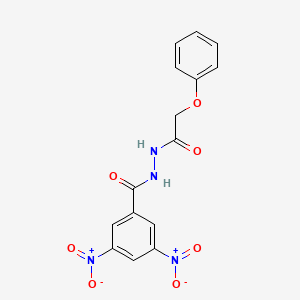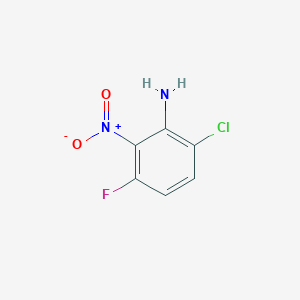![molecular formula C18H26N4OS B12456710 1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine backbone and a phenylcarbamothioyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the use of palladium-catalyzed reactions, where 1,4-butanediol acts as both the solvent and reductant . The phenylcarbamothioyl group is then introduced through a series of reactions involving thiourea derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, offering potential therapeutic benefits for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbamothioyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds such as:
1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide: This compound shares a similar phenylcarbamothioyl group but has a different core structure.
4,4’-Bipiperidyl: While it has a similar bipiperidine backbone, it lacks the phenylcarbamothioyl group, resulting in different chemical properties.
The uniqueness of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its combination of the bipiperidine backbone and the phenylcarbamothioyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H26N4OS |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-(phenylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N4OS/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)(H,20,24) |
Clé InChI |
NPDXCFQPPNEZMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)


![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)

![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
